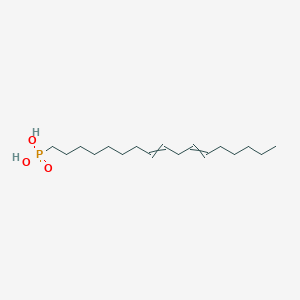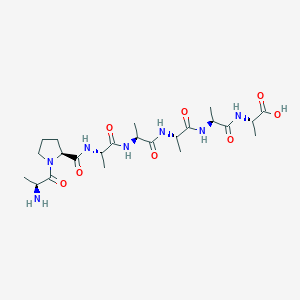
2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a phenyl ring with a propyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a pyridine derivative, the amino group can be introduced via nucleophilic substitution.
Boc Protection: The amino group is then protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino group.
Formation of the Ethanone Linkage: The ethanone linkage can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the phenyl ring using propyl halide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl) for Boc deprotection, various alkyl halides for further substitution
Major Products Formed
Oxidation: 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)acetic acid
Reduction: 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanol
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyridine derivatives.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: As a precursor in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The Boc-protected amino group could be deprotected in vivo, allowing the free amine to participate in biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(3-propylphenyl)ethanone: Similar structure but without the Boc protection.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Similar structure but without the propyl group on the phenyl ring.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone is unique due to the combination of the Boc-protected amino group, the ethanone linkage, and the propyl-substituted phenyl ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
365428-03-1 |
|---|---|
Fórmula molecular |
C21H26N2O3 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-4-[2-oxo-2-(3-propylphenyl)ethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-5-7-14-8-6-9-15(12-14)17(24)13-16-10-11-23-19(18(16)22)20(25)26-21(2,3)4/h6,8-12H,5,7,13,22H2,1-4H3 |
Clave InChI |
NPQURHWVAJISHK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC=C1)C(=O)CC2=C(C(=NC=C2)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]pyridine](/img/structure/B14249097.png)



![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)

![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)

![N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium](/img/structure/B14249157.png)
![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14249181.png)

